N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-14-8-9-15(24)22(14)11-6-4-10(5-7-11)17(25)20-13-3-1-2-12-16(13)19(27)21-18(12)26/h1-7H,8-9H2,(H,20,25)(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLAHBGITASOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Formation of the Pyrrolidinedione Moiety: This can be synthesized by the cyclization of glutamic acid derivatives or through the reaction of succinic anhydride with amines.
Coupling Reaction: The final step involves coupling the phthalimide and pyrrolidinedione moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and pyrrolidinedione moieties may contribute to its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of MPPB and Its Derivatives
*Relative to untreated controls.
Key Findings:
MPPB :
- Mechanism : Suppresses cell growth, increases glucose uptake (+0.74 pmol/cell/day vs. 0.63 in controls), and elevates intracellular ATP levels, enhancing mAb production .
- Glycosylation : Reduces galactosylation (critical for mAb quality control), specifically lowering G1F glycans from 24.5% to 14.8% .
- SAR Insights : The 2,5-dimethylpyrrole group is essential for activity; removal or substitution reduces efficacy .
2,5-Dimethylpyrrole (Compound 13) :
- Achieves a 2.2-fold increase in cell-specific productivity without compromising viability, outperforming other alkyl pyrroles .
Other Pyrrole Derivatives :
- Alkyl-substituted pyrroles (e.g., Compounds 9–14) boost productivity up to 7.8-fold but severely reduce viability (<50%) .
Comparison with Non-Pyrrole Additives
Several non-pyrrole compounds modulate mAb production in rCHO cells through distinct pathways:
Table 2: Comparison with Non-Structural Analogs
Key Insights:
- MPPB’s unique combination of growth suppression and metabolic activation distinguishes it from additives like valproic acid or CDK4/6 inhibitors, which target specific pathways (e.g., cell cycle arrest) .
- Unlike MPPB, most additives either fail to improve productivity without viability loss or adversely affect glycosylation profiles .
Biological Activity
N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound notable for its structural features, which include an isoindoline moiety and a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter receptors and anticancer properties.
Structural Characteristics
The compound can be characterized by its molecular formula and a molecular weight of 284.31 g/mol. Its structure includes:
- Isoindoline moiety : Contributes to the compound's ability to interact with biological targets.
- Pyrrolidine ring : Enhances the compound's pharmacological profile through its reactivity and potential to form stable interactions with biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and implicated in various neurological disorders such as schizophrenia and Parkinson's disease.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, particularly against BRCA1/2-deficient cancer cells. This is attributed to its ability to interfere with DNA repair mechanisms, leading to synthetic lethality in these cells .
The biological activity of this compound can be explained through its interaction with specific receptors and pathways:
- Receptor Modulation : By binding to allosteric sites on mGluRs, the compound enhances receptor activity without directly activating them. This modulation can lead to increased neurotransmitter release and improved synaptic plasticity.
- Inhibition of DNA Repair : The compound's structural similarity to other known PARP inhibitors suggests it may inhibit PARP enzymes involved in DNA repair processes. This inhibition can lead to increased DNA damage in cancer cells lacking effective repair mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of this compound:
Q & A
Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can intermediates be characterized?
The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of benzohydrazide intermediates by reacting 4-fluorobenzoic acid with hydrazine hydrate under reflux (ethanol, 16 hours) .
- Step 2 : Cyclization with phthalic anhydride in acetic acid (reflux, 12 hours) to introduce the isoindolinone moiety .
- Intermediate characterization : Use FT-IR (amide C=O stretch at ~1670 cm⁻¹), NMR (aromatic protons at δ 7.93–8.08 ppm), and HRMS (exact mass confirmation) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Single-crystal XRD : Resolves 3D packing (e.g., monoclinic P21/n space group, a = 14.094 Å, b = 7.248 Å) and hydrogen-bonding networks (N–H···O, O–H···O) .
- DFT calculations : Compare experimental bond lengths/angles with theoretical values (B3LYP/6-311G++(d,p) basis set) to validate geometry .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12.8% H···O contacts) to explain crystal stability .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- HOMO-LUMO analysis : Determines energy gaps (e.g., ΔE = 3.78 eV) to assess charge transfer potential and nucleophilic/electrophilic sites .
- Molecular electrostatic potential (MEP) maps : Visualize electron-rich (isoindolinone O atoms) and electron-deficient (fluorobenzamide F) regions .
Advanced Research Questions
Q. How to resolve contradictions between predicted and observed pharmacological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Target validation : Use kinase inhibition assays (e.g., COX-1/2 for anti-inflammatory claims) and cytotoxicity screens (e.g., NCI-60 cell lines for anticancer activity) to verify specificity .
- SAR studies : Modify substituents (e.g., replace fluorine with Cl/CF₃) and correlate with bioactivity trends .
- Docking simulations : Compare binding affinities to protein targets (e.g., COX-2 vs. tubulin) using AutoDock Vina .
Q. What strategies optimize reaction yields and purity for scaled synthesis?
- Catalyst screening : Test EDC/HOBt vs. DCC for amide coupling efficiency in acetonitrile (yields improved from 65% to 82%) .
- Solvent optimization : Compare acetic acid (reflux) vs. DMF (microwave-assisted) to reduce byproducts .
- Crystallization control : Use chloroform/methanol (1:1) for recrystallization to enhance purity (>98%) .
Q. How to design in vivo and in silico studies to evaluate pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .
- In vivo anticoagulant assays : Administer 10–50 mg/kg doses in rodent models and measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydroxylation at isoindolinone) .
Q. What experimental and computational approaches reconcile discrepancies in DFT-calculated vs. XRD-observed bond lengths?
- Basis set refinement : Switch from 6-311G++(d,p) to def2-TZVP for better accuracy in π-π stacking regions .
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models to XRD data to account for anisotropic displacement .
- Dynamic simulations : Run molecular dynamics (MD) at 298 K to assess thermal effects on bond distortion .
Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity?
- Generative models : Use REINVENT or ChemBERTa to propose novel analogs targeting specific receptors (e.g., EGFR inhibitors) .
- Reaction prediction : IBM RXN for Chemistry predicts feasible synthetic pathways for proposed derivatives .
- Multi-objective optimization : Balance potency (IC50), solubility (LogS), and toxicity (LD50) via Pareto-front analysis .
Methodological Guidelines
- Data contradiction resolution : Cross-validate computational predictions (e.g., docking scores) with experimental IC50 values and structural analogs’ activities .
- Advanced characterization : Combine SC-XRD with solid-state NMR to resolve polymorphic ambiguities .
- Ethical AI use : Ensure transparency in training datasets and avoid overfitting in QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
